Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate

Catalog No.
S15561862
CAS No.
M.F
C19H21ClN2O3S
M. Wt
392.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acet...

Product Name

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate

IUPAC Name

ethyl 1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C19H21ClN2O3S/c1-2-25-19(24)14-7-9-22(10-8-14)17(23)11-16-12-26-18(21-16)13-3-5-15(20)6-4-13/h3-6,12,14H,2,7-11H2,1H3

InChI Key

CEIAWYLPZDOMHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate is a synthetic compound characterized by its complex structure and specific functional groups. Its molecular formula is C19H21ClN2O3SC_{19}H_{21}ClN_{2}O_{3}S, with a molecular weight of approximately 392.9 g/mol. The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group enhances its biological activity and potential applications in medicinal chemistry.

Typical for esters and amides, including hydrolysis, transesterification, and acylation reactions. Hydrolysis of the ester bond can yield the corresponding acid and alcohol, while reactions involving the piperidine nitrogen can lead to the formation of various derivatives through nucleophilic substitution or acylation. The thiazole moiety may also participate in electrophilic aromatic substitution due to the presence of the electron-withdrawing chlorine atom.

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate exhibits notable biological activity, particularly in pharmacology. Compounds containing thiazole and piperidine structures are often investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Preliminary studies suggest that this compound may interact with specific biological targets, although detailed pharmacological data is limited.

The synthesis of Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate typically involves multi-step organic reactions:

  • Formation of Thiazole Ring: The initial step may involve the synthesis of the thiazole ring using appropriate starting materials such as α-halo ketones and thiourea.
  • Acetylation: The thiazole derivative can then be acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Piperidine Formation: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.
  • Esterification: Finally, the compound can be formed by esterifying the carboxylic acid derived from piperidine with ethanol in the presence of acid catalysts.

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure suggests possible use in treating conditions such as inflammation or infections due to its anticipated biological activity. Furthermore, it may serve as an intermediate in the synthesis of more complex pharmaceuticals.

Interaction studies involving Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate are crucial for understanding its mechanism of action and therapeutic potential. Research typically focuses on its binding affinity to specific receptors or enzymes related to its proposed pharmacological effects. In vitro assays may be conducted to evaluate its cytotoxicity against various cancer cell lines or its efficacy against bacterial strains.

Several compounds share structural similarities with Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylateContains thiazole and phenyl groupsAntimicrobial propertiesLacks piperidine structure
Candesartan cilexetilContains benzimidazole and ester groupsAntihypertensive agentDifferent pharmacological target
Ethyl 2-[2-[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetateSimilar thiazole structureAnti-inflammatory effectsMore complex functional groups

Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate stands out due to its combination of piperidine and thiazole functionalities, which may confer unique pharmacological properties not found in other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

392.0961414 g/mol

Monoisotopic Mass

392.0961414 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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